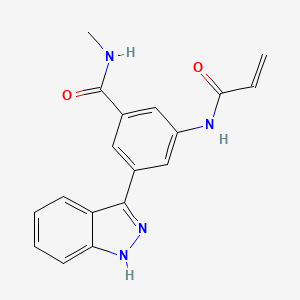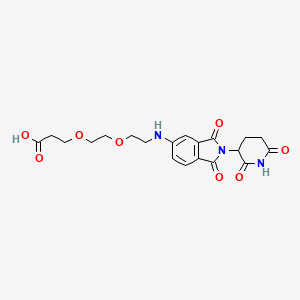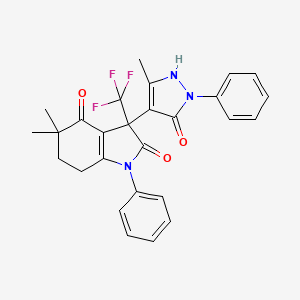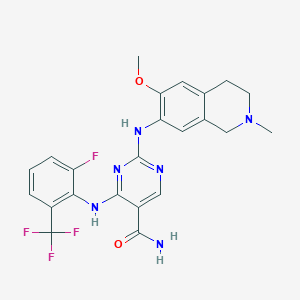
Hpk1-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HPK1-IN-3 is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). HPK1 plays a crucial role in regulating immune cell functions, particularly in T cells and dendritic cells. By inhibiting HPK1, this compound aims to enhance immune responses, making it a promising candidate for cancer immunotherapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of HPK1-IN-3 involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of diaminopyrimidine carboxamides, which are synthesized through a series of reactions involving halogenation, alkylation, and cyclization . The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and reproducibility .
Analyse Chemischer Reaktionen
Arten von Reaktionen: HPK1-IN-3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Bezieht sich auf die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Bezieht sich auf die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Umfasst den Ersatz einer funktionellen Gruppe durch eine andere, unter Verwendung von Reagenzien wie Halogenen oder Alkylierungsmitteln.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu desoxygenierten Verbindungen führen kann .
Wissenschaftliche Forschungsanwendungen
HPK1-IN-3 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Krebsimmuntherapie: Steigert die T-Zell-Aktivierung und die Antitumor-Immunität durch Hemmung von HPK1, was es zu einem potenziellen Therapeutikum für verschiedene Krebsarten macht.
Immunologische Forschung: Wird verwendet, um die Rolle von HPK1 in der Signalübertragung und Funktion von Immunzellen zu untersuchen und liefert Einblicke in die Immunregulation und potenzielle therapeutische Ziele.
Arzneimittelentwicklung: Dient als Leitverbindung für die Entwicklung neuer HPK1-Inhibitoren mit verbesserter Potenz und Selektivität.
Biologische Studien: Untersucht die Auswirkungen der HPK1-Hemmung auf die Funktion dendritischer Zellen und T-Zell-Antworten, was zu unserem Verständnis der Interaktionen von Immunzellen beiträgt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Kinaseaktivität von HPK1 hemmt. Diese Hemmung verhindert die Phosphorylierung von nachgeschalteten Signalmolekülen wie dem Linker aktivierter T-Zellen (LAT) und dem Src-Homologie-2-Domänen-haltigen Leukozytenprotein von 76 kDa (SLP76). Dies führt zu einer verstärkten T-Zell-Rezeptor (TCR)-Signalgebung, was zu einer erhöhten T-Zell-Aktivierung und Zytokinproduktion führt . Zusätzlich fördert die HPK1-Hemmung die Reifung dendritischer Zellen und die Antigenpräsentation, was die Immunantwort weiter verstärkt .
Wirkmechanismus
HPK1-IN-3 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition prevents the phosphorylation of downstream signaling molecules such as the linker of activated T cells (LAT) and Src homology 2 domain-containing leukocyte protein of 76 kDa (SLP76). As a result, T cell receptor (TCR) signaling is enhanced, leading to increased T cell activation and cytokine production . Additionally, HPK1 inhibition promotes dendritic cell maturation and antigen presentation, further boosting immune responses .
Vergleich Mit ähnlichen Verbindungen
HPK1-IN-3 ist einzigartig in seiner hohen Potenz und Selektivität für HPK1 im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen umfassen:
Verbindung K: Ein weiterer potenter HPK1-Inhibitor mit ähnlichen Wirkmechanismen, jedoch unterschiedlichen chemischen Strukturen.
Isoindolon-Verbindungen: Diese Verbindungen hemmen ebenfalls HPK1, können aber unterschiedliche pharmakokinetische Eigenschaften und Selektivitätsprofile aufweisen.
This compound zeichnet sich durch seine überlegene Selektivität und Wirksamkeit bei der Steigerung der Immunantwort aus, was es zu einem wertvollen Werkzeug in der Krebsimmuntherapie und der immunologischen Forschung macht .
Eigenschaften
IUPAC Name |
4-[2-fluoro-6-(trifluoromethyl)anilino]-2-[(6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)amino]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F4N6O2/c1-33-7-6-12-9-18(35-2)17(8-13(12)11-33)30-22-29-10-14(20(28)34)21(32-22)31-19-15(23(25,26)27)4-3-5-16(19)24/h3-5,8-10H,6-7,11H2,1-2H3,(H2,28,34)(H2,29,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLXOEIALAVGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1)NC3=NC=C(C(=N3)NC4=C(C=CC=C4F)C(F)(F)F)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F4N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
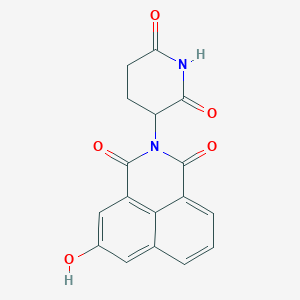
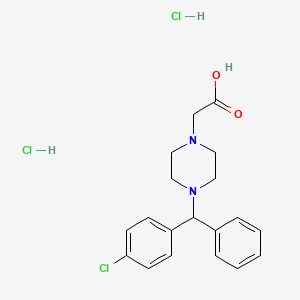
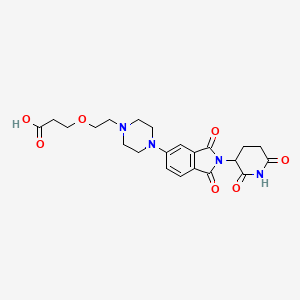
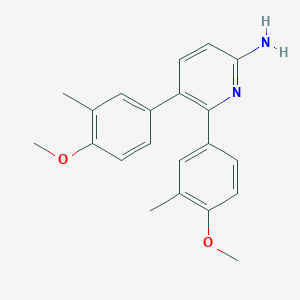
![sodium;4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B8175950.png)
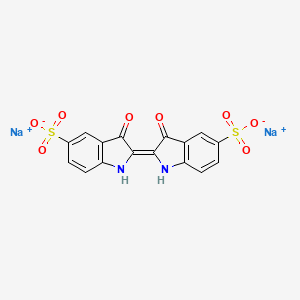

![(1R,2R,4R,5Z,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-22-aza-11-azoniapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;chloride](/img/structure/B8175965.png)
![(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B8175979.png)
